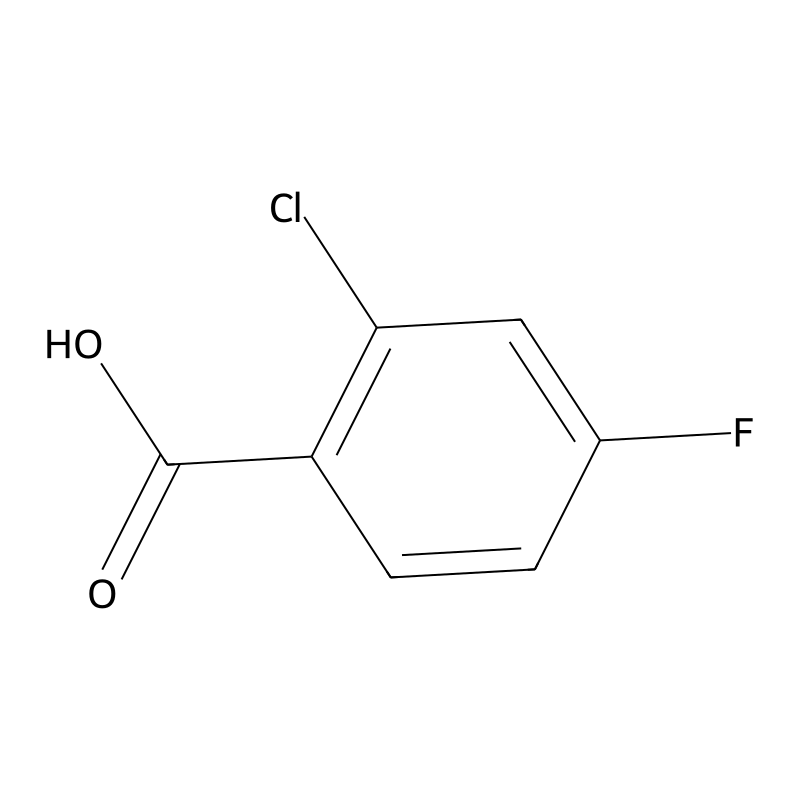

2-Chloro-4-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4-fluorobenzoic acid (CAS 2252-51-9) is a highly functionalized halogenated benzoic acid widely procured as a core building block for advanced agrochemicals and active pharmaceutical ingredients (APIs). Featuring a melting point of 181-183 °C and a predicted pKa of approximately 2.90, this solid intermediate is characterized by its dual-halogen substitution pattern. The synergistic electron-withdrawing effects of the ortho-chloro and para-fluoro groups, combined with the carboxylic acid, highly activate the aromatic ring for both regioselective electrophilic aromatic substitution (such as nitration at the 5-position) and nucleophilic aromatic substitution (SNAr) at the 4-position. Its predictable reactivity profile and robust handling characteristics make it a preferred precursor for synthesizing complex targeted molecules, including protoporphyrinogen oxidase (PPO) inhibitors and targeted oncology therapeutics.

Substituting 2-chloro-4-fluorobenzoic acid with closely related analogs like 2,4-dichlorobenzoic acid or 4-fluorobenzoic acid fundamentally disrupts established synthetic routes. In nucleophilic aromatic substitution (SNAr) workflows, the 4-fluoro leaving group is significantly more reactive than a 4-chloro group, allowing for milder reaction conditions and preventing the degradation of sensitive functional groups. Furthermore, in electrophilic nitration workflows, the specific steric and electronic profile provided by the ortho-chloro group directs incoming electrophiles cleanly to the 5-position. Using 4-fluorobenzoic acid or 2-chlorobenzoic acid eliminates this strict regiocontrol, resulting in complex isomeric mixtures that require costly and yield-destroying chromatographic separations. Consequently, for pathways requiring 5-nitro or 4-amino/hydrazino functionalization, this exact di-halogenated scaffold is strictly non-interchangeable [1].

High-Yield Regioselective 5-Nitration for Agrochemical Synthesis

The synthesis of key intermediates like 2-chloro-4-fluoro-5-nitrobenzoic acid relies heavily on the directing effects of the starting material. Nitration of 2-chloro-4-fluorobenzoic acid using a sulfuric/nitric acid mixture selectively targets the 5-position, achieving isolated molar yields of 96.2% to 97.1% with minimal isomer formation (e.g., <1.1% of the 3-nitro isomer). In contrast, attempting similar nitration on mono-halogenated baselines like 4-fluorobenzoic acid yields broader mixtures of ortho and meta nitration products, drastically reducing the isolated yield of a single target isomer and necessitating complex purification [1].

| Evidence Dimension | Isolated yield of 5-nitro isomer |

| Target Compound Data | 96.2% - 97.1% isolated yield |

| Comparator Or Baseline | Mono-halogenated analogs (e.g., 4-fluorobenzoic acid) (Complex isomeric mixtures, lower single-isomer yield) |

| Quantified Difference | >96% regioselective yield vs. mixed isomer distribution |

| Conditions | Nitration using fuming nitric acid in concentrated sulfuric acid at controlled temperatures (-5 to 20 °C) |

High regioselectivity eliminates the need for expensive downstream chromatographic separations, directly lowering the cost of goods in large-scale agrochemical manufacturing.

Enhanced SNAr Activation vs. 2,4-Dichlorobenzoic Acid

The 4-fluoro substituent in 2-chloro-4-fluorobenzoic acid is highly activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing carboxylic acid and ortho-chloro groups. In the synthesis of complex heterocycles, the 4-fluoro group allows for efficient displacement by hydrazines or amines under mild basic conditions. When 2,4-dichlorobenzoic acid is used as a comparator, the 4-chloro group acts as a significantly poorer leaving group, often requiring elevated temperatures, prolonged reaction times, or transition-metal catalysis (e.g., Buchwald-Hartwig amination) to achieve comparable conversion [1].

| Evidence Dimension | SNAr Leaving Group Reactivity |

| Target Compound Data | Facile displacement of 4-fluoro group under mild conditions |

| Comparator Or Baseline | 2,4-Dichlorobenzoic acid (Requires harsh conditions or Pd-catalysis for 4-chloro displacement) |

| Quantified Difference | Enables metal-free SNAr at lower temperatures |

| Conditions | Reaction with nucleophiles (e.g., hydrazines/amines) in polar aprotic solvents |

Procuring the 4-fluoro analog allows chemists to utilize mild, metal-free SNAr conditions, preserving sensitive functional groups and avoiding heavy metal remediation.

Increased Acidity and Steric Locking vs. 4-Fluorobenzoic Acid

The presence of the ortho-chloro group in 2-chloro-4-fluorobenzoic acid significantly lowers its pKa to approximately 2.90, compared to the pKa of 4-fluorobenzoic acid, which is approximately 3.14. Beyond increasing the acidity and altering the solubility profile of its salts, the bulky ortho-chloro substituent provides critical steric hindrance. When converted into amide derivatives for pharmaceutical applications, this steric bulk restricts rotation around the aryl-amide bond, locking the molecule into specific conformations required for high-affinity target binding, a structural feature entirely absent in 4-fluorobenzoic acid derivatives.

| Evidence Dimension | Predicted pKa and steric profile |

| Target Compound Data | pKa ~ 2.90 with ortho-steric restriction |

| Comparator Or Baseline | 4-Fluorobenzoic acid (pKa ~ 3.14, no ortho-steric restriction) |

| Quantified Difference | ΔpKa ~ 0.24 and restricted aryl-amide bond rotation |

| Conditions | Standard aqueous conditions and physiological binding environments |

The specific pKa and steric profile dictate both the downstream processing of salts and the ultimate conformational efficacy of API derivatives.

Precursor for Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicides

2-Chloro-4-fluorobenzoic acid is procured as the primary starting material for saflufenacil synthesis. Its clean 5-nitration profile ensures high-yield production of the critical 2-chloro-4-fluoro-5-nitrobenzoic acid intermediate, avoiding the complex isomer mixtures seen with simpler analogs [1].

Building Block for Targeted Oncology Therapeutics

This compound is utilized in the synthesis of AXL-MER inhibitors and other kinase targeting agents. The highly reactive 4-fluoro group enables mild SNAr functionalization with complex amines or hydrazines, a process that fails or requires heavy metals when using 2,4-dichloro analogs [2].

Synthesis of Nrf2 Activators and Conformationally Locked APIs

It is selected for the development of antioxidant and anti-inflammatory APIs, where the ortho-chloro group provides essential conformational locking in the final amide or ester structures to maximize receptor affinity, a feature not achievable with 4-fluorobenzoic acid [3].

References

- [1] Justia Patents. 'Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid'. Patent US12024445.

- [2] ACS Publications. 'Commercial Route Development Toward PF-07265807, an AXL-MER Inhibitor Oncology Candidate'. Org. Process Res. Dev. 2024.

- [3] European Patent Office. 'NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT'. EP4446312A1.

XLogP3

GHS Hazard Statements

H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.